molecular formula C19H19ClN4O B12894440 N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide CAS No. 917924-78-8

N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide

Cat. No.: B12894440
CAS No.: 917924-78-8
M. Wt: 354.8 g/mol
InChI Key: KXSZSKPVCVQKLP-UHFFFAOYSA-N
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Description

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted derivatives of the chlorobenzamide moiety[][3].

Scientific Research Applications

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-fluorobenzamide
  • N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-methylbenzamide
  • N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-nitrobenzamide

Uniqueness

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

917924-78-8

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-chlorobenzamide

InChI

InChI=1S/C19H19ClN4O/c20-17-7-5-15(6-8-17)19(25)24-18(9-10-21)14-3-1-13(2-4-14)16-11-22-23-12-16/h1-8,11-12,18H,9-10,21H2,(H,22,23)(H,24,25)

InChI Key

KXSZSKPVCVQKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CCN)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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